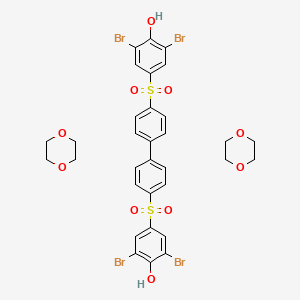
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2)
説明
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2), commonly known as BPS, is a synthetic compound used in scientific research. BPS is a derivative of bisphenol A (BPA) and is often used as a replacement for BPA due to its similar chemical properties. BPS is widely used in various fields of research, including biochemistry, physiology, and toxicology.
作用機序
BPS is believed to act as an endocrine disruptor by binding to estrogen receptors in the body. This binding can interfere with the normal functioning of estrogen, which can lead to adverse health effects.
Biochemical and Physiological Effects:
Studies have shown that BPS exposure can lead to a range of biochemical and physiological effects. These effects include changes in gene expression, alterations in hormone levels, and disruption of reproductive function. BPS exposure has also been linked to increased risk of obesity, diabetes, and cancer.
実験室実験の利点と制限
One advantage of using BPS in lab experiments is that it is a more stable compound than 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2), which can degrade over time. BPS is also less likely to leach from plastic containers, which can lead to contamination of experimental samples. However, one limitation of using BPS is that it is still a relatively new compound, and its long-term health effects are not yet fully understood.
将来の方向性
There are several areas of future research that could be explored in relation to BPS. One important area is the potential health effects of chronic low-level exposure to BPS, which is a common occurrence in the general population. Another area of research is the potential for BPS to act as an endocrine disruptor in non-human species, which could have implications for environmental health. Additionally, more research is needed to understand the mechanisms by which BPS exerts its effects on biological systems.
科学的研究の応用
BPS is widely used in scientific research as a tool to study the effects of endocrine disruptors on biological systems. Endocrine disruptors are chemicals that interfere with the normal functioning of hormones in the body, which can lead to adverse health effects. BPS is often used as a substitute for 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2) in research studies to investigate the potential health effects of 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2) exposure.
特性
IUPAC Name |
2,6-dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Br4O6S2.2C4H8O2/c25-19-9-17(10-20(26)23(19)29)35(31,32)15-5-1-13(2-6-15)14-3-7-16(8-4-14)36(33,34)18-11-21(27)24(30)22(28)12-18;2*1-2-6-4-3-5-1/h1-12,29-30H;2*1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCFHAVZCFZLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.C1COCCO1.C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)C4=CC(=C(C(=C4)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30Br4O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B3823188.png)
![diethyl 3-methyl-5-{[(4-methyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate diethanedioate](/img/structure/B3823199.png)
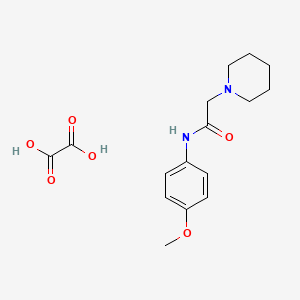
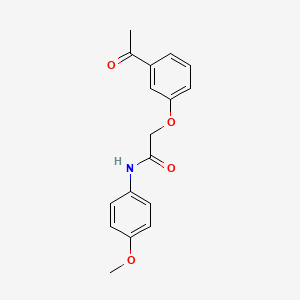
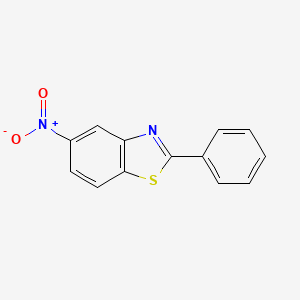
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B3823234.png)
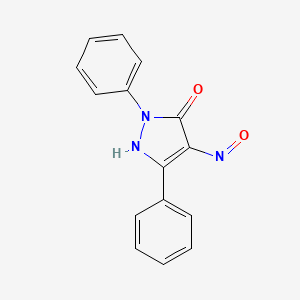
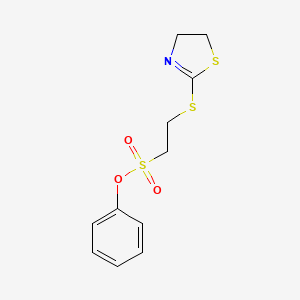
![5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione](/img/structure/B3823249.png)
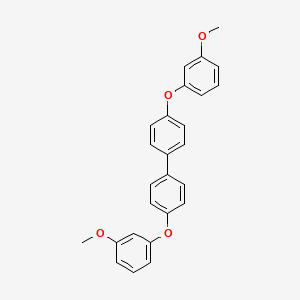
![N,N'-[4,4'-biphenyldiylbis(sulfonyl-4,1-phenylene)]bis(4-chlorobenzenesulfonamide)](/img/structure/B3823273.png)
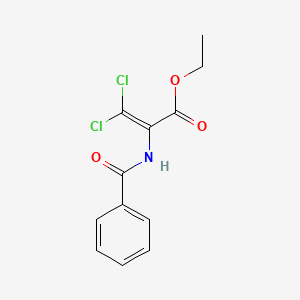
![N-[1-(benzylamino)-2,2-dichloroethyl]benzamide](/img/structure/B3823283.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3823292.png)
